molecular formula C17H21N5O2 B10989842 N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B10989842
M. Wt: 327.4 g/mol
InChI Key: PTRFNSIMEVEGNK-UHFFFAOYSA-N
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Description

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, a pyrrolidine ring, and a phenyl group. Its diverse functional groups make it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the formation of the pyrrolidine ring, and finally, the introduction of the phenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce alcohol derivatives of the pyrrolidine ring.

Scientific Research Applications

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyrrolidine and phenyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison: While both compounds contain triazole rings, this compound is unique due to its combination of a pyrrolidine ring and a phenyl group. This structural difference imparts distinct chemical properties and reactivity, making it suitable for different applications compared to other triazole-containing compounds.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C17H21N5O2/c1-11(2)8-14-18-17(21-20-14)19-16(24)12-9-15(23)22(10-12)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H2,18,19,20,21,24)

InChI Key

PTRFNSIMEVEGNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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